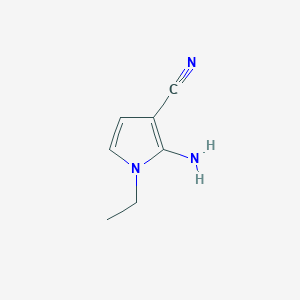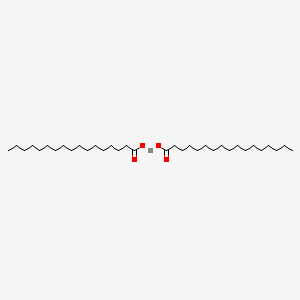
2,2',3,3',4,4'-Biphenylhexol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,3,3’,4,4’-Biphenylhexol is an organic compound belonging to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with hydroxyl groups attached at the 2, 2’, 3, 3’, 4, and 4’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,4’-Biphenylhexol typically involves the hydroxylation of biphenyl compounds. One common method is the catalytic hydroxylation using transition metal catalysts such as palladium or platinum. The reaction conditions often include the use of oxidizing agents like hydrogen peroxide or molecular oxygen under controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of 2,2’,3,3’,4,4’-Biphenylhexol can be achieved through large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,3,3’,4,4’-Biphenylhexol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with fewer hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the benzene rings, leading to the formation of various substituted biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, reduced biphenyl derivatives, and various substituted biphenyl compounds.
Applications De Recherche Scientifique
2,2’,3,3’,4,4’-Biphenylhexol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2’,3,3’,4,4’-Biphenylhexol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biomolecules. These interactions can lead to the modulation of cellular processes, such as enzyme activity and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,3,3’,4,4’-Hexachlorobiphenyl: A polychlorinated biphenyl with similar structural features but different chemical properties.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: Another polychlorinated biphenyl with distinct reactivity and applications.
3,3’,4,4’,5,5’-Biphenylhexol: A biphenyl derivative with hydroxyl groups at different positions, leading to variations in chemical behavior.
Uniqueness
2,2’,3,3’,4,4’-Biphenylhexol is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
4274-29-7 |
|---|---|
Formule moléculaire |
C12H10O6 |
Poids moléculaire |
250.20 g/mol |
Nom IUPAC |
4-(2,3,4-trihydroxyphenyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C12H10O6/c13-7-3-1-5(9(15)11(7)17)6-2-4-8(14)12(18)10(6)16/h1-4,13-18H |
Clé InChI |
QPINXWKZYKLBNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C2=C(C(=C(C=C2)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline](/img/structure/B13835332.png)
![N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine](/img/structure/B13835333.png)

![9-hydroxybenzo[de]isochromen-1(3H)-one](/img/structure/B13835345.png)







